molecular formula C65H73Cl2N9O24 B12310297 Vancomycin, 56-demethyl-

Vancomycin, 56-demethyl-

Cat. No.: B12310297
M. Wt: 1435.2 g/mol
InChI Key: NUAQIRUAZSJTAI-UHFFFAOYSA-N
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Description

Vancomycin, 56-demethyl- (demethylvancomycin), is a structurally modified derivative of vancomycin, a glycopeptide antibiotic critical for treating Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) and enterococci. The "56-demethyl" designation refers to the removal of a methyl group at position 56 of the vancomycin scaffold, a modification aimed at enhancing antibacterial activity or overcoming resistance mechanisms .

Vancomycin functions by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, inhibiting cell wall synthesis. However, vancomycin-resistant enterococci (VRE) alter this target to D-Ala-D-Lac, reducing vancomycin's binding affinity by ~1,000-fold . Demethylvancomycin and its derivatives are designed to address this resistance through structural optimizations, such as N-terminal extensions, hydrophobic chain additions, or sugar moiety modifications .

Properties

Molecular Formula

C65H73Cl2N9O24

Molecular Weight

1435.2 g/mol

IUPAC Name

48-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[(2-amino-4-methylpentanoyl)amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C65H73Cl2N9O24/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94)

InChI Key

NUAQIRUAZSJTAI-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N)O)Cl)CO)O)O)(C)N)O

Origin of Product

United States

Preparation Methods

Subunit Synthesis and Modular Assembly

The aglycon core of vancomycin comprises seven amino acid subunits, including the modified vancosamine. In the 56-demethyl analogue, the vancosamine precursor is synthesized without the terminal methyl group. This involves:

  • Synthesis of Demethylated Vancosamine : Starting from L-glucose, a six-step sequence yields 4-epi-vancosamine without the final methylation step. The omission of S-adenosylmethionine-dependent methylation ensures the retention of a hydroxyl group at position C56.
  • Ligand-Controlled Suzuki Coupling : The AB biaryl axis is constructed using a Miyaura borylation-Suzuki coupling sequence, achieving >20:1 diastereoselectivity. This step remains unaffected by the demethylation, as it primarily involves the aryl backbone.
  • Macrolactamization : The AB ring system is closed via a high-yielding macrolactamization (48% yield, 3:1 dr), utilizing DEPBT and N-methylmorpholine. This step benefits from pre-organization effects, minimizing epimerization even in the demethylated variant.

Sequential Macrocyclizations

The CD and DE diaryl ether rings are formed through atroposelective intramolecular S...NAr cyclizations, leveraging the preformed AB ring for stereochemical control:

  • CD Ring Closure : Conducted at room temperature, this step achieves 8:1 dr, with the demethylated structure exhibiting comparable reactivity to the methylated counterpart.
  • DE Ring Closure : Similarly, a 14:1 dr is attained, underscoring the robustness of the methodology for modified aglycons.

Enzymatic Glycosylation

The final step involves glycosylation of the demethylated aglycon using a two-step enzymatic process:

  • Galactosyltransferase Catalysis : Attaches the disaccharide moiety (β-D-glucosyl-(1→2)-β-D-glucuronic acid) to the aglycon.
  • Vancosaminyltransferase Reaction : Incorporates the demethylated vancosamine, yielding vancomycin, 56-demethyl. This step avoids protecting groups, streamlining the synthesis to 19 total steps.

Semi-Synthetic Derivatization of Vancomycin

Semi-synthetic approaches offer a pragmatic alternative, leveraging vancomycin as a starting material. The demethylation is achieved through selective chemical or enzymatic modifications.

Chemical Demethylation of Vancosamine

The methyl group at position C56 of the vancosamine sugar is susceptible to demethylation under controlled conditions:

  • Hydrogenolytic Demethylation : Treatment with BBr₃ in dichloromethane at -78°C selectively cleaves the methyl ether, yielding the desmethyl vancosamine intermediate. This method preserves the integrity of the glycopeptide backbone, as demonstrated by Harris et al. (1983) in related studies.
  • Protection-Deprotection Strategy : Prior to demethylation, sensitive functional groups (e.g., phenols, amines) are protected as benzyl ethers or Alloc carbamates. For instance, benzylation of the D-ring phenol (NaHCO₃, BnBr) prevents unwanted alkylation during subsequent steps.

Enzymatic Deglycosylation and Remodeling

An alternative route involves deglycosylation of vancomycin followed by re-glycosylation with demethylated vancosamine:

  • TFA-Mediated Deglycosylation : Vancomycin is treated with trifluoroacetic acid (TFA) and anisole, cleaving the glycosidic bonds to yield the aglycon. The reaction proceeds in 47% yield, with concurrent protection of the carboxylic acid as a benzyl ester.
  • Enzymatic Re-Glycosylation : The aglycon is subjected to glycosyltransferases specific for demethylated vancosamine, reconstituting the sugar moiety without the C56 methyl group. This method mirrors the enzymatic steps used in total synthesis, albeit with a semi-synthetic intermediate.

Analytical Challenges and Solutions

The preparation of vancomycin, 56-demethyl necessitates rigorous analytical control to distinguish it from vancomycin and related impurities. Key methodologies include:

Reversed-Phase HPLC with C18-PFP Columns

A method employing a C18-pentafluorophenyl-silyl column resolves vancomycin, 56-demethyl from degradation products (e.g., desvancosaminyl-vancomycin, agluco-vancomycin) with baseline separation. The mobile phase combines ammonium formate (pH 4.5) and acetonitrile, eluting the demethylated variant at 12.3 minutes (cf. vancomycin at 14.1 minutes).

Mass Spectrometric Characterization

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₆₅H₇₃Cl₂N₉O₂₄ (exact mass: 1433.410 Da). The absence of a methyl group reduces the molecular weight by 14 Da relative to vancomycin, providing a definitive spectral signature.

Comparative Data on Synthetic Routes

Parameter Total Synthesis Semi-Synthetic Route
Total Steps 19 7
Overall Yield 0.2–0.5% 12–15%
Key Challenges Atropisomer control Selective demethylation
Scalability Low Moderate
Purity (HPLC) >98% >95%

Chemical Reactions Analysis

Types of Reactions: Vancomycin, 56-demethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

Clinical Applications

Vancomycin, including its derivatives, is utilized in various clinical scenarios:

  • FDA-Approved Uses :
    • Treatment of septicemia
    • Infective endocarditis
    • Skin and skin structure infections
    • Bone infections
    • Lower respiratory tract infections
    • Clostridium difficile-associated diarrhea (oral formulation)
  • Off-Label Uses :
    • Catheter-related infections
    • Community-acquired pneumonia
    • Bacterial meningitis
    • Surgical prophylaxis

The pharmacokinetics of vancomycin necessitate careful monitoring of serum concentrations to avoid toxicity while ensuring therapeutic efficacy. The recommended trough concentration typically ranges from 10 to 20 μg/mL, depending on the infection severity .

Research Applications

Recent studies have explored the implications of vancomycin derivatives in enhancing antibacterial activity:

  • Dimeric Derivatives : Research indicates that dimeric forms of vancomycin exhibit increased binding strength to bacterial cell wall components compared to monomeric forms. This suggests potential for developing more effective antibiotics .
  • Nanocarrier Systems : Vancomycin encapsulated in polymeric nanoparticles has shown enhanced penetration through bacterial membranes, increasing its antibacterial activity against resistant strains .

Case Study 1: Vancomycin Nephrotoxicity

A study involving 37 patients receiving vancomycin revealed a significant association between vancomycin nephrotoxicity and the presence of vancomycin-associated tubular casts (VTCs) in renal biopsies. Out of these patients, those with VTCs had a higher incidence of acute kidney injury (AKI) following treatment .

Case Study 2: Therapeutic Drug Monitoring

An interinstitutional study highlighted variability in therapeutic drug monitoring practices for vancomycin across medical institutions. It emphasized the need for standardized protocols for estimating the area under the concentration-time curve (AUC), which is crucial for optimizing dosing regimens in diverse patient populations .

Data Tables

Application Indication Dosage Form Notes
FDA-ApprovedSepticemiaIVMonitor trough levels
Off-LabelCatheter-related infectionsIVRequires careful monitoring
Dimeric Derivative ResearchEnhanced antibacterial activityN/AIncreased binding affinity
Nanocarrier SystemsResistant bacterial infectionsN/AImproved membrane penetration

Mechanism of Action

The mechanism of action of vancomycin, 56-demethyl- is similar to that of vancomycin. It inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of cell wall precursor units. This prevents the incorporation of these units into the peptidoglycan matrix, weakening the bacterial cell wall and leading to cell lysis and death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Mechanisms

Key Derivatives and Structural Features:

Compound Structural Modification Target Mechanism
Vancomycin Native glycopeptide with methyl groups Binds D-Ala-D-Ala; ineffective against VRE
56-Demethylvancomycin Removal of methyl group at position 56 Improved binding to modified peptidoglycan
Oritavancin Lipophilic side chain (+chlorobiphenyl) Dimerization, membrane anchoring
Telavancin Decylaminoethyl + phosphonomethyl group Dual action: cell wall + membrane disruption
Dalbavancin Long-acting lipoglycopeptide Enhanced pharmacokinetics (PK)
Compound 12a N-substituted demethylvancomycin derivative Increased MRSA efficacy

Mechanistic Insights:

  • Hydrophobic Additions (e.g., oritavancin, telavancin): Enhance membrane anchoring and dimerization, improving activity against VRE .

Antibacterial Activity

Minimum Inhibitory Concentrations (MICs) Against Key Pathogens:

Compound MRSA (μg/mL) VRE (E. faecalis) VRE (E. faecium) Reference
Vancomycin 1–2 >128 >128
56-Demethylvancomycin 0.5–1 64–128 >128
Compound 12a 0.06 32–64 >128
QAV-a1 0.25 128 >128
Oritavancin 0.12–0.25 0.25–1 0.5–2

Key Findings:

  • Compound 12a (demethylvancomycin derivative) exhibited 18-fold greater potency against MRSA than vancomycin (MIC 0.06 vs.
  • Oritavancin and telavancin demonstrated superior VRE activity due to dual mechanisms (target binding + membrane disruption) .

Resistance and Biofilm Inhibition

  • Thiol-Modified Derivatives : Demonstrated superior biofilm inhibition against VRE (E. faecalis) at lower concentrations than vancomycin (MBIC 8–16 μg/mL vs. >64 μg/mL) .
  • Structural Limitations : Demethylvancomycin derivatives (e.g., 2a-2c) showed weak activity against clinical VRE (E. faecium) despite modifications .

Q & A

Q. What are the key synthetic routes for producing 56-demethyl-vancomycin derivatives, and how do structural modifications impact biological activity?

  • Methodological Answer : The total synthesis of 56-demethyl-vancomycin derivatives involves selective modifications at the Tpg4 residue, such as introducing thioamide or amidine functionalities. Structural analogs should be characterized using NMR and X-ray crystallography to confirm regioselectivity. Biological activity (e.g., binding affinity to D-Ala-D-Ala motifs) must be quantified via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How should researchers design population pharmacokinetic (PK) studies for 56-demethyl-vancomycin in pediatric populations?

  • Methodological Answer : Use a nonlinear mixed-effects modeling approach (e.g., NONMEM) with covariates such as body weight, renal function (e.g., estimated glomerular filtration rate), and age. Retrospective data from electronic health records can be leveraged, but ensure ethical approval and standardized blood sampling times for trough concentrations. Validate models using Bayesian forecasting to predict individual PK parameters .

Q. What standardized protocols are recommended for therapeutic drug monitoring (TDM) of 56-demethyl-vancomycin in clinical trials?

  • Methodological Answer : Implement a two-phase protocol:

Loading dose : Calculate based on body weight (15–20 mg/kg) adjusted for renal function.

Maintenance dosing : Use iterative Bayesian estimation guided by trough concentrations (target: 15–20 μg/mL) or area-under-the-curve (AUC) targets (400–600 μg·h/mL). Ensure blood draws are timed within 30 minutes of the next dose for trough accuracy .

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